molecular formula C23H23N3O2 B1264548 (15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1264548
M. Wt: 373.4 g/mol
InChI Key: KGGSXZOAUKHWTH-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-2017 is a member of beta-carbolines.

Scientific Research Applications

Stereochemistry and NMR Characterization

The compound's structure, including stereochemistry, has been explored through NMR spectroscopy. For instance, the stereochemistry and complete NMR spectroscopic data assignments of similar cyclopeptide alkaloids have been detailed, aiding in understanding the structural aspects of related compounds (Nisar et al., 2010).

Synthesis and Characterization of Analogous Compounds

Related compounds have been synthesized and characterized, providing insights into the chemical behavior and potential applications of similar structures. For example, the synthesis and characterization of substituted 9-aryl-1,8-acridinedione derivatives and their effects on potassium channels illustrate the potential for such compounds in biomedical research (Gündüz et al., 2009).

Photochemical Reactions

The photochemical behavior of related compounds, such as 1-(o-methylphenyl)-2,2-dimethyl 1,3-diketones, has been studied. These investigations reveal the compound's reactivity under light exposure and could inform its potential uses in photochemistry (Yoshioka et al., 1991).

Macrocyclic Complex Formation

The compound's potential to form macrocyclic complexes has been explored. For instance, metal complexes of macrocyclic ligands containing pyridine have been synthesized, suggesting possible applications in coordination chemistry and material science (Costa & Delgado, 1993).

Chiral Resolution and Antibacterial Properties

The chiral resolution of stereomers of similar compounds has been achieved, which is crucial in developing optically active drugs. The antibacterial properties of these compounds have also been investigated, indicating potential applications in antibiotic development (Ali et al., 2020).

Supramolecular Structure Analysis

Studies on related compounds, focusing on their supramolecular structures, contribute to understanding the crystallography and molecular interactions of such complex molecules (Low et al., 2002).

properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C23H23N3O2/c1-14-8-4-5-9-15(14)13-25-21(27)19-12-17-16-10-6-7-11-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m1/s1

InChI Key

KGGSXZOAUKHWTH-LJQANCHMSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C(=O)[C@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
Reactant of Route 3
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
Reactant of Route 4
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
Reactant of Route 5
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
Reactant of Route 6
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

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